molecular formula C25H26N2O2 B3048510 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate CAS No. 171723-80-1

1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate

Cat. No. B3048510
M. Wt: 386.5 g/mol
InChI Key: MSHSHVZVLWLNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-BENZYL-4-PIPERIDINYL)-N-(2-PHENYLPYRAZOL-3-YL)PROPANAMIDE” is structurally similar . It has a molecular formula of C24H28N4O and a molecular weight of 388.5053 .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-(4-Benzyl-1-piperazinyl)-N-(2-biphenylyl)acetamide”, can be found on ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride)”, are available . It has a molecular formula of C22H28N2O • HCl, a formula weight of 372.9, and is a crystalline solid .

Scientific Research Applications

Gold-Catalyzed Synthesis of Piperidine Derivatives

1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate is involved in the gold(I)-catalyzed synthesis of piperidine derivatives, as demonstrated in the study by Zhang et al. (2006). This process is effective for forming various oxygen heterocycles and vinyl tetrahydrocarbazoles through intramolecular hydroamination, hydroalkoxylation, and hydroarylation of allenyl carbamates, allenyl alcohols, and allenyl indoles (Zhang et al., 2006).

Synthesis of Antagonists

In 1989, Mauleón et al. reported the synthesis of an alpha- and beta-adrenergic antagonist using a compound structurally similar to 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate. The synthesis pathway included protection, debenzylating, and acylation steps leading to a new antagonist compound (Mauleón et al., 1989).

Muscarinic Antagonist Properties

Naito et al. (1998) explored the antimuscarinic properties of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives, demonstrating high affinities for M1 and M3 receptors. These derivatives, including 1-benzyl-4-piperidyl analogs, showed potential for treating urinary incontinence with fewer side effects compared to existing treatments (Naito et al., 1998).

Mechanistic Studies in Organic Chemistry

Sheradsky and Salemnick (1972) utilized benzyl N-hydroxycarbamate, a structurally similar compound, to study N,O-diarylation reactions. Their research provided insights into the formation of benzyl N-(nitrophenoxy)carbamates and subsequent rearrangement reactions, contributing to the understanding of organic synthesis mechanisms (Sheradsky & Salemnick, 1972).

Synthesis of Carbamate Derivatives

Bajda et al. (2018) synthesized novel carbamate derivatives, including those with piperidine moieties, for potential use in treating Alzheimer's disease. These compounds displayed significant activity against butyrylcholinesterase, highlighting the therapeutic potential of carbamate derivatives in neurodegenerative diseases (Bajda et al., 2018).

Cholinesterase Inhibition

1-benzyl-4-piperidyl derivatives have been explored for their anti-acetylcholinesterase activities, as shown in a study by Sugimoto et al. (1990). These compounds have shown potential in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).

properties

IUPAC Name

(1-benzylpiperidin-4-yl) N-(2-phenylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-25(26-24-14-8-7-13-23(24)21-11-5-2-6-12-21)29-22-15-17-27(18-16-22)19-20-9-3-1-4-10-20/h1-14,22H,15-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHSHVZVLWLNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440919
Record name 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate

CAS RN

171723-80-1
Record name 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 50 ml sealed tube was added 2-biphenylylisocyanate (8 g, 41 mmol) in anhydrous acetonitrile (40 mL). To this solution was added N-benzyl-4-piperidinol (9.8 g, 51.25 mmol) and the tube was partially immersed in a silicon oil bath and heated to 85° C. After 16 h, the reaction mixture was cooled and concentrated in vacuo to give a 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate which was used in the next step without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Reactant of Route 2
Reactant of Route 2
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Reactant of Route 3
Reactant of Route 3
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Reactant of Route 4
Reactant of Route 4
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.